![molecular formula C5H9BrO2 B1588587 methyl (2S)-3-bromo-2-methylpropanoate CAS No. 98190-85-3](/img/structure/B1588587.png)
methyl (2S)-3-bromo-2-methylpropanoate
Overview
Description
Methyl (2S)-3-bromo-2-methylpropanoate, also known as methyl bromide, is an important chemical that is used in a variety of applications in both industry and research. It is a colorless liquid with a strong, pungent odor that has been used as a fumigant, pesticide, and aerosol propellant. In recent years, it has been increasingly used in laboratory experiments, due to its ability to react with a wide range of compounds.
Scientific Research Applications
Alternatives to Methyl Bromide for Pest Control
Methyl bromide has been widely used for controlling insects, nematodes, and plant-pathogenic microbes due to its rapid action and wide spectrum of activity. However, due to its ozone-depleting properties, there has been significant research into alternatives. Studies have explored various physical control methods and chemical replacements, such as phosphine and sulfuryl fluoride, highlighting the need for integrated pest management tactics that can serve as alternatives to methyl bromide in agricultural practices (Fields & White, 2002).
Synthesis of Diastereomeric Compounds
Research into the Reformatsky reaction with methyl α-bromopropionate has led to the synthesis of diastereomeric compounds, showcasing its application in the field of organic chemistry. The study provides insights into the stereochemistry of nucleophilic addition, expanding the toolbox for synthetic chemists working on the creation of complex molecules with specific stereochemical configurations (MatsumotoTakashi & FukuiKenji, 1972).
Development of Alternatives for Methyl Bromide in Agriculture
Research by the USDA-Agricultural Research Service has focused on developing alternatives to methyl bromide for both pre-plant and post-harvest pest and pathogen control. This effort aims to mitigate the negative impacts on high-value crops that have relied heavily on methyl bromide, by investigating chemical, genetic, and cultural practices as alternative management strategies (Schneider et al., 2003).
Biological Activity Screening of N-(α-Bromoacyl)-α-amino Esters
The synthesis and biological activity screening of novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, have been explored. These compounds were evaluated for their cytotoxicity, anti-inflammatory, and antibacterial activities, contributing to the field of medicinal chemistry. Although the studied compounds displayed low cytotoxicity and lacked antibacterial and anti-inflammatory activities, their properties might make them suitable for incorporation into prodrugs (Yancheva et al., 2015).
Managing Nematodes Without Methyl Bromide
The search for effective and economical alternatives to methyl bromide for nematode control in high-input, high-value crops has been a significant area of research. Alternatives based on other chemicals, genetic resistance, and cultural practices require a comprehensive understanding of nematode biology. This research is crucial for the continued productivity and sustainability of crops that have traditionally relied on methyl bromide for nematode management (Zasada et al., 2010).
properties
IUPAC Name |
methyl (2S)-3-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNAVCXZSQYTA-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420478 | |
Record name | Methyl (2S)-3-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98190-85-3 | |
Record name | Methyl (2S)-3-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Methyl (S)-3-bromo-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of methyl (2S)-3-bromo-2-methylpropanoate influence the enantioselectivity of Pseudomonas fluorescens esterase (PFE)?
A: The research paper focuses on how mutations in PFE, rather than modifications to the this compound substrate, affect enantioselectivity. The study found that mutations distant from the active site of PFE, specifically at positions Thr230, Asp158, and Leu181, can moderately increase the enzyme's enantioselectivity towards this specific substrate. [] This suggests that the substrate's interaction with the enzyme's active site can be indirectly influenced by changes in the overall protein structure, even at distant locations. Further research focusing on substrate modifications and computational modeling would be needed to fully understand the structure-activity relationship.
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